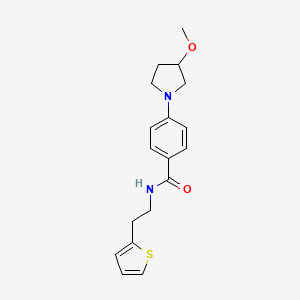

4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide features a benzamide core substituted at the 4-position with a 3-methoxypyrrolidine moiety and an N-(2-(thiophen-2-yl)ethyl) group. The pyrrolidine ring introduces conformational rigidity, while the methoxy group may enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-16-9-11-20(13-16)15-6-4-14(5-7-15)18(21)19-10-8-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARQKURYPFFUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The methoxypyrrolidine moiety can be synthesized via a cyclization reaction involving a suitable precursor such as 3-methoxy-1,4-diaminobutane.

Attachment of the Thiophene Group: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Benzamide Core: The final step involves the formation of the benzamide linkage through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 4-(3-hydroxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide.

Reduction: Formation of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzylamine.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrrolidine moiety may enhance binding affinity, while the thiophene ring can contribute to the compound’s overall stability and reactivity. The benzamide core is crucial for the compound’s activity, as it can form hydrogen bonds and other interactions with the target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Key Observations

Substituent Effects on Receptor Binding The piperidinyl group in [125I]PIMBA confers high sigma-1 receptor affinity (Kd = 5.80 nM), critical for prostate cancer imaging . In contrast, the 3-methoxypyrrolidine in the main compound may offer improved selectivity due to steric and electronic differences. Thiophene vs.

Antimicrobial Activity Compound 8b demonstrates potent antimicrobial activity due to its thienopyrimidine core and trifluoromethyl phenoxy group, which disrupt microbial membranes or enzyme function . The main compound’s thiophene moiety may similarly contribute to antimicrobial efficacy, though empirical validation is needed.

Metabolic Stability

- Sulfonyl-containing analogs (e.g., ) exhibit increased metabolic stability compared to methoxy-substituted derivatives. However, sulfonyl groups may reduce cell permeability, highlighting a trade-off in drug design.

Synthetic Accessibility

- The synthesis of benzamide derivatives often involves coupling reactions (e.g., amide bond formation) and heterocyclic ring construction (e.g., thiophene or thiazole), as seen in procedures from . The main compound’s pyrrolidine and thiophene substituents suggest moderate synthetic complexity.

Research Implications

The structural versatility of benzamide derivatives allows for tailored modifications to optimize target engagement, pharmacokinetics, and therapeutic indices. The unique combination of 3-methoxypyrrolidine and thiophen-2-yl ethyl in This compound positions it as a promising candidate for:

Biological Activity

4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a thiophene moiety, and a benzamide functional group. Its unique configuration may confer significant biological activities, making it an important subject of study in medicinal chemistry and pharmacology.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 316.4 g/mol |

| CAS Number | 2034223-05-5 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved via cyclization reactions using suitable precursors like 3-methoxy-1,4-diaminobutane.

- Attachment of the Thiophene Group : Coupling reactions, such as Suzuki or Stille coupling, are used to introduce the thiophene moiety.

- Benzamide Formation : The final step involves amide coupling, often using reagents like EDCI or DCC to form the benzamide linkage.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes or receptors. The methoxypyrrolidine moiety enhances binding affinity, while the thiophene ring contributes to stability and reactivity. The benzamide core is crucial for forming hydrogen bonds and other interactions with biological targets.

Biological Activity

Preliminary studies have indicated that compounds structurally similar to this compound exhibit various biological activities:

- Anticancer Activity : Similar compounds have been shown to inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, derivatives targeting EGFR and HER-2 have demonstrated significant anti-proliferative effects against specific cancer cell lines .

- Mechanistic Studies : Research indicates that these compounds can induce apoptosis in cancer cells by promoting reactive oxygen species (ROS) expression and inhibiting angiogenesis through the reduction of vascular endothelial growth factor (VEGF) secretion .

Case Studies

Several case studies highlight the potential applications of this compound in cancer treatment:

- In Vitro Studies : A study on related compounds demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. These compounds showed efficacy against both parental and multidrug-resistant (MDR) cancer cell lines .

- In Vivo Efficacy : Compounds similar to this compound have been evaluated in xenograft models, showing promising results in reducing tumor growth with minimal toxicity .

Q & A

Q. Critical Parameters :

- Solvent polarity affects reaction rates and byproduct formation.

- Temperature control during coupling prevents decomposition of the thiophene moiety .

- Catalyst selection (e.g., Pd-based catalysts for cross-coupling) improves yield in heterocyclic modifications .

Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the methoxypyrrolidine (δ ~3.2–3.5 ppm for methoxy protons) and thiophene (δ ~6.8–7.2 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 385.18) and detects impurities .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% required for biological assays) .

- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .

What are the key considerations for assessing the compound’s stability under different storage conditions?

Level: Basic

Methodological Answer:

Stability studies should evaluate:

- Hydrolytic Degradation : Test in buffered solutions (pH 1–10) at 37°C; the methoxypyrrolidine group is susceptible to acidic hydrolysis, requiring storage at neutral pH .

- Oxidative Stability : Exposure to H2O2 or O2 monitors thiophene ring oxidation; inert atmosphere storage (N2) is recommended .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (e.g., >150°C for solid form) .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials prevent light-induced thiophene dimerization .

How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

Level: Advanced

Methodological Answer:

SAR studies require systematic structural modifications and bioassays:

- Functional Group Variations : Synthesize analogs with altered methoxy positions, pyrrolidine substituents, or thiophene replacements (e.g., furan) to assess impact on receptor binding .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or kinases. Validate with mutagenesis studies .

- Bioactivity Profiling : Screen analogs in cell-based assays (e.g., cAMP modulation for GPCR activity) and compare IC50 values to establish SAR trends .

Q. Example Modification Strategy :

| Analog | Modification | Observed Activity Change |

|---|---|---|

| A | Methoxy → Ethoxy | Reduced potency (~30%) |

| B | Thiophene → Benzothiophene | Enhanced selectivity (2-fold) |

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Level: Advanced

Methodological Answer:

Contradictions often arise from assay variability or compound impurities. Mitigation strategies include:

- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradants (>98% purity required) .

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for GPCR studies) and protocols (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Confirm activity in complementary models (e.g., in vitro binding + in vivo efficacy) to validate target engagement .

Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 100 nM) were traced to differences in serum protein binding across assay buffers. Using serum-free conditions resolved the issue .

What methodologies are effective for identifying the primary biological targets of this compound?

Level: Advanced

Methodological Answer:

Target deconvolution involves:

- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .

- Surface Plasmon Resonance (SPR) : Screen against recombinant protein libraries to quantify binding kinetics (e.g., KD values) .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss abolishes compound activity .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding .

Example Finding : SPR identified a high-affinity interaction (KD = 8.2 nM) with dopamine D2 receptors, corroborated by cAMP inhibition in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.